3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane
Description
Properties
Molecular Formula |
C15H28N2 |
|---|---|
Molecular Weight |
236.40 g/mol |
IUPAC Name |
3-[2-(2-methylpiperidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C15H28N2/c1-12-4-2-3-8-17(12)9-7-13-10-14-5-6-15(11-13)16-14/h12-16H,2-11H2,1H3 |
InChI Key |
IHCUYAVBNHORRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCC2CC3CCC(C2)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed in this reaction can then be deprotected using reagents like PhSH (thiophenol) to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria . By inhibiting these enzymes, the compound can restore the efficacy of β-lactam antibiotics.
Comparison with Similar Compounds
Tropane-Based Monoamine Reuptake Inhibitors
WF-31 and WF-50: These analogs feature a 3β-(4-isopropylphenyl) group and a methyl or non-methylated 8-position. Both act as selective serotonin reuptake inhibitors (SSRIs), reducing immobility in the forced swimming test (FST) without motor suppression. The 2β-propanoyl group in WF-50 enhances selectivity over dopamine transporters compared to WF-31 . WF-11: Substituted with a 3β-(4-methylphenyl) group, this compound selectively inhibits dopamine reuptake and increases climbing behavior in the FST, a hallmark of dopaminergic activity. Its motor-stimulant effects at higher doses suggest a narrower therapeutic window .
Comparison with Target Compound :
- The piperidine moiety may confer selectivity for sigma receptors or other GPCRs, diverging from the monoamine transporter focus of WF analogs .
NK1 Receptor Antagonists
Pyrazole Sulfonamide Derivatives: Compounds like (1R,3r,5S)-8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-hexylphenoxy)-8-azabicyclo[3.2.1]octane exhibit high hNK1 affinity and selectivity over hERG channels. The sulfonamide group at C6 and phenoxy substituents at C3 are critical for potency .
Comparison with Target Compound :
Azabicyclo[3.2.1]octane Esters and Ketones
Methyl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: This ester derivative demonstrates the impact of aromatic substituents on lipophilicity and target engagement. 8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate: The exo,exo configuration of this compound is structurally analogous to cocaine, highlighting the scaffold’s versatility in modulating neurotransmitter systems .
Comparison with Target Compound :
- The target compound lacks ester or ketone functionalities, which may reduce susceptibility to hydrolysis and increase metabolic stability.
- The piperidine side chain could mimic the tropane ring’s interactions with monoamine transporters but with altered steric and electronic profiles .
Key Structural Variations :
Biological Activity
3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane is a bicyclic compound notable for its potential pharmacological applications, particularly in the realm of central nervous system (CNS) disorders. This compound exhibits structural characteristics that suggest interactions with various neurotransmitter systems, including acetylcholine and dopamine receptors. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
- Molecular Formula : C₁₅H₁₈N₂
- Molecular Weight : Approximately 275.34 g/mol
- Structure : The compound features a bicyclic structure with an azabicyclo[3.2.1]octane core and a piperidine moiety, which is significant in medicinal chemistry.
Research indicates that 3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane may mimic the effects of natural alkaloids, particularly tropane derivatives, which are known for their analgesic and cognitive-enhancing properties. The compound's interaction with:
- Acetylcholine Receptors : Preliminary studies suggest binding affinity to nicotinic acetylcholine receptors (nAChRs), particularly the alpha7 subtype, which is implicated in cognitive functions and neurodegenerative diseases like Alzheimer's .
- Dopamine Receptors : Potential interactions with dopamine pathways suggest possible applications in treating mood disorders and cognitive dysfunctions.
Biological Activity and Pharmacological Profiles
The biological activity of this compound has been investigated through various studies focusing on its pharmacodynamics and pharmacokinetics.
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Neurotransmitter Interaction | Exhibits binding affinity to nAChRs and dopamine receptors, influencing CNS activity. |
| Cognitive Enhancement | Similarities to tropane alkaloids suggest potential for improving memory and learning. |
| Analgesic Properties | Preliminary data indicate possible pain-relieving effects akin to known analgesics. |
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Cognitive Function Studies : Research has shown that compounds similar to 3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane can enhance cognitive functions in animal models, indicating its potential application in treating cognitive impairments associated with aging or neurodegenerative diseases.
- Analgesic Effects : In vitro studies have indicated that derivatives of this compound may exhibit analgesic properties through modulation of neurotransmitter systems involved in pain perception, similar to other established analgesics.
- Therapeutic Applications : Ongoing research aims to evaluate the efficacy of this compound in clinical settings for conditions such as depression, anxiety disorders, and cognitive dysfunctions, leveraging its unique structural properties for drug design.
Synthesis Methods
Various synthesis methods have been developed for creating 3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane, highlighting its versatility in medicinal chemistry:
- Method A : Utilizes standard organic synthesis techniques involving piperidine derivatives.
- Method B : Involves cyclization reactions that form the azabicyclo structure through strategic functional group modifications.
Q & A
Basic Research Questions
Q. What are the key structural features of 3-(2-(2-methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane, and how do they influence its physicochemical properties?
- The compound contains an 8-azabicyclo[3.2.1]octane core fused with a 2-methylpiperidinyl ethyl substituent. The bicyclic framework introduces rigidity, which impacts stereoselectivity in receptor binding (e.g., dopamine transporter inhibition) . The ethyl linker and methylpiperidine moiety contribute to lipophilicity, affecting blood-brain barrier penetration. Computational tools like molecular docking and logP calculations can predict solubility and bioavailability.
Q. What synthetic strategies are commonly used to prepare the 8-azabicyclo[3.2.1]octane scaffold?
- Radical cyclization of brominated intermediates (e.g., 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones) using n-tributyltin hydride/AIBN yields bicyclic structures with high diastereocontrol (>99%) . Stille or Suzuki cross-coupling reactions are also effective for introducing aryl/heteroaryl substituents at the 3-position, though Suzuki protocols may require optimization to avoid complex mixtures .
Q. How can the stereochemical configuration of the bicyclic core be validated experimentally?
- X-ray crystallography is the gold standard for confirming stereochemistry. For example, derivatives like (2R)-8-benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one have been structurally resolved using synchrotron radiation . Alternatively, NOESY NMR can detect spatial proximities between protons in distinct stereochemical environments.
Advanced Research Questions
Q. What methodological approaches are recommended to resolve contradictions in reported DAT/SERT/NET inhibitory activities for structurally similar analogs?
- Discrepancies may arise from differences in assay conditions (e.g., cell lines, radioligands) or stereochemical impurities. To address this:
- Standardize assays : Use identical cell models (e.g., HEK293 expressing human DAT) and ligand concentrations.
- Enantiomeric resolution : Separate stereoisomers via chiral HPLC and test individual enantiomers .
- Molecular dynamics simulations : Compare binding poses of active vs. inactive analogs to identify critical receptor interactions .
Q. How can computational tools guide the optimization of 8-azabicyclo[3.2.1]octane derivatives for selective NET inhibition?
- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors, hydrophobic pockets) using known NET inhibitors like NS8880 .
- Free-energy perturbation (FEP) : Predict binding affinity changes upon structural modifications (e.g., substituting the 3-ethoxy group with fluorinated analogs) .
- ADMET prediction : Prioritize derivatives with balanced solubility (logS > −4), moderate logP (2–4), and low hERG liability .
Q. What experimental designs are critical for evaluating in vivo efficacy of this compound in neuropsychiatric disease models?
- Dose-response studies : Administer 0.1–10 mg/kg (i.p. or p.o.) in rodent models of depression (e.g., forced swim test) or ADHD (e.g., spontaneous hyperactivity).
- PET imaging : Radiolabel the compound (e.g., with ¹¹C or ¹⁸F) to assess brain penetration and target engagement .
- Off-target profiling : Screen against panels of GPCRs, ion channels, and enzymes (e.g., CEREP panel) to rule out polypharmacology .
Data Analysis and Validation
Q. How should researchers address low synthetic yields in radical cyclization reactions for bicyclic intermediates?
- Optimize reaction conditions : Increase AIBN concentration (1.5 eq) or use toluene at 80°C to enhance radical initiation .
- Purification challenges : Employ flash chromatography with gradient elution (hexane/EtOAc 10:1 to 3:1) or recrystallization from ethanol/water mixtures .
Q. What strategies validate the proposed mechanism of action for this compound in modulating synaptic potentials?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
